1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a fluorophenyl group, a methylpiperidine moiety, and a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Piperidine Derivative Formation: The next step involves the synthesis of the 3-methylpiperidine derivative, which can be achieved through nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the 4-fluorophenyl intermediate with the 3-methylpiperidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired pyrrolidinone compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation Products: Corresponding carboxylic acids or ketones
Reduction Products: Alcohols or amines
Substitution Products: Derivatives with substituted nucleophiles
Scientific Research Applications
1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-(4-bromophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one: Similar structure but with a bromine atom instead of fluorine.
1-(4-methylphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity, biological activity, and overall properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-12-3-2-8-19(10-12)17(22)13-9-16(21)20(11-13)15-6-4-14(18)5-7-15/h4-7,12-13H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWBEHZBSOSSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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